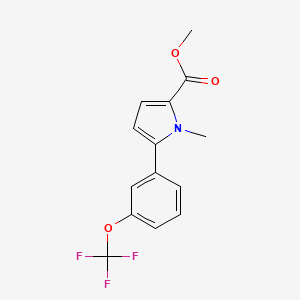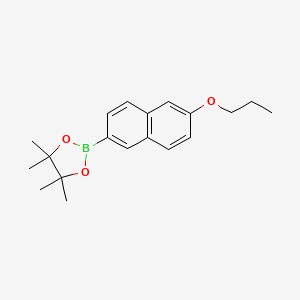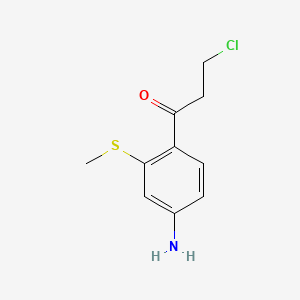![molecular formula C11H10FIN4O B14036836 5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde CAS No. 2055840-55-4](/img/structure/B14036836.png)
5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is a complex organic compound that features a unique combination of fluorocyclopropyl, iodo, and bipyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This method involves the use of a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl (pseudo)halides under palladium-catalyzed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The fluorocyclopropyl group can be introduced via Stille cross-coupling
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Bipyrazoles: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the aldehyde group.
Aplicaciones Científicas De Investigación
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Can be used in the synthesis of novel materials with specific properties.
Chemical Biology: Useful in studying biological processes and interactions at the molecular level
Mecanismo De Acción
The mechanism of action of 5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its biological activity. The iodo group can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
Fluorocyclopropane Derivatives: Compounds with similar fluorocyclopropyl groups.
Uniqueness
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is unique due to its combination of fluorocyclopropyl, iodo, and bipyrazole groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
2055840-55-4 |
|---|---|
Fórmula molecular |
C11H10FIN4O |
Peso molecular |
360.13 g/mol |
Nombre IUPAC |
3-(1-fluorocyclopropyl)-5-(3-iodopyrazol-1-yl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10FIN4O/c1-16-10(17-5-2-8(13)14-17)7(6-18)9(15-16)11(12)3-4-11/h2,5-6H,3-4H2,1H3 |
Clave InChI |
MVEHGDSSPBMFLU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2(CC2)F)C=O)N3C=CC(=N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)

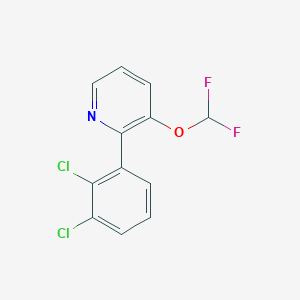

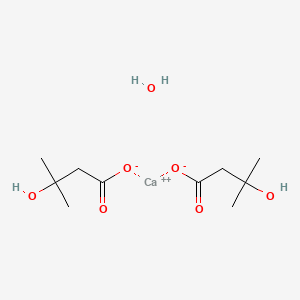
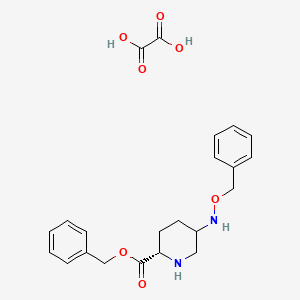

![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

